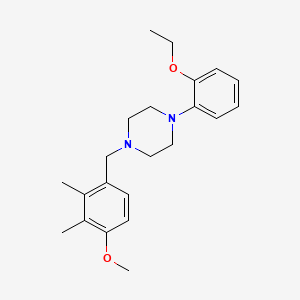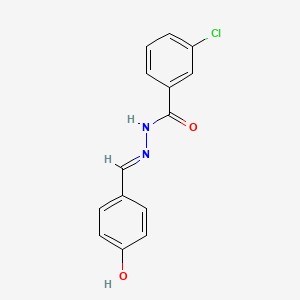![molecular formula C20H33N3O2S B6112337 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole](/img/structure/B6112337.png)
1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It also modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antifungal and antibacterial activities against various strains of fungi and bacteria. Additionally, it has been shown to modulate the activity of ion channels, which could have implications for the treatment of various neurological and cardiovascular disorders.
実験室実験の利点と制限
One of the main advantages of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is its versatility in terms of its potential applications in various fields. It has been shown to have a range of activities, including antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory effects. Additionally, it has been demonstrated to modulate the activity of ion channels, which could have implications for the treatment of various neurological and cardiovascular disorders.
However, there are also some limitations to the use of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole in lab experiments. One of the main limitations is its potential toxicity, which could limit its use in vivo. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its use for specific applications.
将来の方向性
There are several future directions for research on 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole. One direction is to further investigate its mechanism of action, particularly with regard to its modulation of ion channels. This could provide insights into the development of new drugs for the treatment of various neurological and cardiovascular disorders.
Another direction is to optimize its use for specific applications, such as the treatment of pain and inflammation or the inhibition of specific enzymes. This could involve the development of new derivatives or the use of targeted delivery systems.
Finally, further research is needed to evaluate its potential toxicity and safety profile, particularly in vivo. This could involve the development of new animal models or the use of alternative methods such as in vitro assays.
Conclusion
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole is a versatile chemical compound with a range of potential applications in various fields. Its synthesis method has been optimized to achieve high yield and purity, and it has been extensively studied for its antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various enzymes and ion channels. While there are some limitations to its use in lab experiments, there are also several future directions for research, including further investigation of its mechanism of action, optimization for specific applications, and evaluation of its potential toxicity and safety profile.
合成法
The synthesis of 1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole involves the reaction of 1-butyl-2-bromoethylsulfone with 2,2-diallyl-1-pyrrolidinecarboxaldehyde in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with imidazole in the presence of potassium tert-butoxide to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
1-Butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its antitumor, antifungal, and antibacterial activities. In biochemistry, it has been investigated for its enzyme inhibitory properties and its ability to modulate the activity of ion channels. In pharmacology, it has been tested for its analgesic and anti-inflammatory effects.
特性
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-1-butyl-2-ethylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2S/c1-5-9-15-23-18(16-21-19(23)26(24,25)8-4)17-22-14-10-13-20(22,11-6-2)12-7-3/h6-7,16H,2-3,5,8-15,17H2,1,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXDNHNWOQXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC2(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)



![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)
![{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B6112315.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![7-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6112359.png)
![1-(4-chlorophenyl)-N-{[1-(1,4-dithiepan-6-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112361.png)
![1-[2-({isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112369.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B6112377.png)